molecular formula C17H10Cl2N4 B13878031 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline

2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline

Cat. No.: B13878031
M. Wt: 341.2 g/mol
InChI Key: ZVCMSEYJZWOUBU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a 3,4-dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the quinazoline core. The imidazole ring is subsequently introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinazoline core or the imidazole ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine
  • 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline exhibits unique properties due to the specific positioning of the imidazole ring and the quinazoline core. This structural arrangement influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10Cl2N4

Molecular Weight

341.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-6-imidazol-1-ylquinazoline

InChI

InChI=1S/C17H10Cl2N4/c18-14-3-1-11(8-15(14)19)17-21-9-12-7-13(2-4-16(12)22-17)23-6-5-20-10-23/h1-10H

InChI Key

ZVCMSEYJZWOUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4)Cl)Cl

Origin of Product

United States

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